1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2NO3S/c23-15-3-1-14(2-4-15)12-26-13-21(22(27)19-11-17(25)7-10-20(19)26)30(28,29)18-8-5-16(24)6-9-18/h1-11,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZHVELJXKDJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)quinolin-4-one: Lacks the sulfonyl group, which may affect its chemical properties and biological activities.
1-[(4-Chlorophenyl)methyl]-6-chloro-3-(4-fluorophenyl)sulfonylquinolin-4-one: Contains a chloro substituent instead of a fluoro substituent, which may influence its reactivity and interactions.
Uniqueness
1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of chloro and fluoro substituents, as well as the presence of a sulfonyl group
Biological Activity
1-[(4-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has gained attention due to its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a 1,4-dihydroquinoline core substituted with a 4-chlorobenzyl group and a 4-fluorobenzenesulfonyl moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorinated sulfonyl group enhances its electrophilic character, allowing it to modify protein targets through covalent bonding. This mechanism is particularly relevant in the context of enzyme inhibition and receptor modulation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. It appears to inhibit cell proliferation by disrupting the cell cycle at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Tests against Gram-positive and Gram-negative bacteria revealed that it possesses moderate antibacterial activity. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect suggests potential applications in treating inflammatory diseases.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| In vitro study on cancer cell lines | Induced apoptosis in breast and lung cancer cells; inhibited proliferation | PubMed |
| Antimicrobial assay | Moderate activity against Gram-positive and Gram-negative bacteria | Journal of Medicinal Chemistry |
| Anti-inflammatory assay | Reduced TNF-alpha and IL-6 production in LPS-stimulated macrophages | European Journal of Medicinal Chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
